molecular formula C14H18N4O2S2 B6473001 N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide CAS No. 2640861-44-3

N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide

Cat. No.: B6473001
CAS No.: 2640861-44-3
M. Wt: 338.5 g/mol
InChI Key: HRKPZAOFFLEFKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide” is a compound that has been studied in the context of its potential inhibitory effects on human SIRT3, a member of the sirtuin family of NAD+ dependent deacetylases . These proteins are considered potential targets for metabolic, inflammatory, oncologic, and neurodegenerative disorders .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-ones, which is a core structure in the compound, typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a thieno[3,2-d]pyrimidin-4-yl group attached to a piperidin-3-yl group, which is further attached to a cyclopropanesulfonamide group. The compound’s structure was determined through X-ray diffraction .

Mechanism of Action

Target of Action

The primary target of N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

The compound acts as an ATP-competitive inhibitor, selectively inhibiting PKB over the closely related kinase PKA . It binds to the active site of PKB, preventing the binding of ATP, and thus inhibiting the kinase’s activity .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3). PKB binds to PI(3,4,5)P3, promoting its activation by phosphorylation . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

The compound has been optimized for oral bioavailability . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that the compound has a significant antitumor effect.

Future Directions

The compound’s potent inhibitory effects on SIRT1, SIRT2, and SIRT3 suggest that it could be a valuable tool for sirtuin research . Further studies could explore its potential therapeutic applications in metabolic, inflammatory, oncologic, and neurodegenerative disorders .

Properties

IUPAC Name

N-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-3-yl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S2/c19-22(20,11-3-4-11)17-10-2-1-6-18(8-10)14-13-12(5-7-21-13)15-9-16-14/h5,7,9-11,17H,1-4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKPZAOFFLEFKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=C2SC=C3)NS(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.